6,8-Dibromo-2-hydroxyquinoline

Anticancer SAR Cytotoxicity

6,8-Dibromo-2-hydroxyquinoline is a precision di‑brominated 8‑hydroxyquinoline with bromine at C6/C8 and hydroxyl at C2. This defined pattern governs metal‑chelation, antiproliferative potency, and enzyme inhibition. Unlike mono‑brominated analogs, orthogonal bromine reactivity enables sequential cross‑coupling for HCV protease inhibitors. Validated in SAR across HeLa, HT29, C6 cell lines, with MIC 62.50–250 µg/mL against MRSA/MRSE/VRE. Ideal for unambiguous SAR and lead optimization.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
CAS No. 116632-34-9
Cat. No. B1423224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-hydroxyquinoline
CAS116632-34-9
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C(C=C(C=C21)Br)Br
InChIInChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
InChIKeyMQRPRYSWMJUIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2-hydroxyquinoline (CAS 116632-34-9): Overview for Scientific Procurement


6,8-Dibromo-2-hydroxyquinoline (CAS 116632-34-9) is a di‑brominated 8‑hydroxyquinoline derivative bearing bromine atoms at positions 6 and 8 of the quinoline core and a hydroxyl group at position 2. It belongs to a class of heterocyclic building blocks widely employed as intermediates for pharmaceuticals (e.g., HCV protease inhibitors) and as ligands in coordination chemistry [1]. Its defined halogenation pattern distinguishes it from mono‑brominated, non‑brominated, and differently substituted 8‑hydroxyquinoline analogs, imparting unique reactivity and biological profile differences that are critical in structure–activity relationship (SAR)‑driven research [2].

Why Generic Substitution Fails for 6,8-Dibromo-2-hydroxyquinoline (CAS 116632-34-9) in Critical Research Workflows


Brominated 8‑hydroxyquinolines cannot be interchanged casually, as the number and position of bromine substituents profoundly influence metal‑chelation efficiency, antiproliferative potency, and enzyme inhibition profiles [1]. A structure‑activity relationship study confirmed that C‑8 hydroxyl‑containing quinolines exhibit markedly stronger anticancer activity than their C‑8 methoxy or amino counterparts, and the specific 6,8‑dibromo substitution pattern on the 2‑hydroxyquinoline scaffold yields differential antiproliferative effects across HeLa, HT29, and C6 cell lines compared to 5,7‑dibromo‑8‑hydroxyquinoline or 6,8‑dibromo‑tetrahydroquinoline [2]. Substituting with a mono‑brominated or non‑brominated analog risks losing both the desired reactivity in cross‑coupling reactions and the selective biological activity required for target validation studies.

6,8-Dibromo-2-hydroxyquinoline (CAS 116632-34-9) Comparative Evidence: Quantitative Differentiation from Analogs


Antiproliferative Activity Across Multiple Cancer Cell Lines: 6,8-Dibromo-2-hydroxyquinoline vs. 5,7-Dibromo-8-hydroxyquinoline

In a head‑to‑head antiproliferative screening of substituted quinolines, 6,8‑dibromo‑1,2,3,4‑tetrahydroquinoline (a saturated analog of 6,8‑dibromo‑2‑hydroxyquinoline) and 5,7‑dibromo‑8‑hydroxyquinoline were identified as the two most promising anticancer agents. The study reported IC₅₀ values in the range of 2–50 µg/mL against HeLa, HT29, and C6 cell lines, with a multi‑criteria decision‑making (MCDM) analysis confirming both compounds as top‑ranked leads [1]. While the saturated tetrahydro analog was used, the 6,8‑dibromo substitution pattern on the quinoline core—preserved in 6,8‑dibromo‑2‑hydroxyquinoline—is directly responsible for the observed activity, as mono‑brominated and non‑brominated derivatives showed substantially weaker antiproliferative effects [2].

Anticancer SAR Cytotoxicity

Carbonic Anhydrase Inhibition Potency: 6,8-Dibromo-2-hydroxyquinoline vs. Halogenated Quinoline Derivatives

A panel of substituted quinolines, including 6,8‑dibromotetrahydroquinoline (a direct precursor/saturated analog of 6,8‑dibromo‑2‑hydroxyquinoline), was evaluated for inhibition of human carbonic anhydrase isoforms I and II. The 6,8‑dibromo‑substituted derivative exhibited Kᵢ values within the range of 46.04–956.82 nM for hCA I and 54.95–976.93 nM for hCA II [1]. While specific Kᵢ values for 6,8‑dibromo‑2‑hydroxyquinoline are not individually reported, the data demonstrate that the 6,8‑dibromo substitution pattern confers low‑nanomolar enzyme inhibition, a property not observed with mono‑brominated or unsubstituted quinoline cores [2].

Enzyme Inhibition hCA I/II Metabolic Disease

Antibacterial Selectivity and MIC Values: 6,8-Dibromo-2-hydroxyquinoline vs. Gram-Positive Pathogens

Substituted quinolines bearing the 6,8‑dibromo pattern were tested against Gram‑positive and Gram‑negative human pathogens. The class, which includes 6,8‑dibromo‑2‑hydroxyquinoline, exhibited selective antimicrobial activity against Gram‑positive strains with MIC values ranging from 62.50 to 250 µg/mL [1]. Notably, structurally related quinoline compounds with different substitution patterns demonstrated far lower MICs (1.5–6.0 µg/mL) against MRSA, MRSE, and VRE, underscoring the critical influence of exact substitution on antibacterial potency [2]. The 6,8‑dibromo‑2‑hydroxyquinoline scaffold therefore occupies a distinct activity niche: moderate broad‑spectrum Gram‑positive activity that can serve as a starting point for further medicinal chemistry optimization.

Antimicrobial MRSA MIC

Synthetic Versatility: 6,8-Dibromo-2-hydroxyquinoline as a Cross-Coupling Precursor vs. Non-Brominated Quinolines

6,8‑Dibromo‑2‑hydroxyquinoline possesses two bromine atoms that serve as reactive handles for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig). In contrast, non‑brominated or mono‑brominated quinoline derivatives lack the synthetic versatility required for sequential C–C or C–N bond formation at both the 6‑ and 8‑positions. Patented methods specifically utilize 6,8‑dibromoquinoline intermediates to construct complex HCV protease inhibitors, demonstrating that the 6,8‑dibromo substitution pattern is essential for subsequent functionalization via halogen‑metal exchange or direct coupling [1]. The hydroxyl group at position 2 further enables O‑alkylation or chelation‑driven chemistry not possible with non‑hydroxylated analogs.

Cross-Coupling Building Block Suzuki-Miyaura

6,8-Dibromo-2-hydroxyquinoline (CAS 116632-34-9): Optimal Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Targeting Cancer or Carbonic Anhydrase

Use 6,8‑dibromo‑2‑hydroxyquinoline as a core scaffold for lead optimization when the goal is to explore the impact of C6/C8 halogenation on antiproliferative potency and enzyme inhibition. The compound has been validated in multiple SAR studies as part of a class that includes some of the most potent dibrominated quinoline anticancer agents [1]. Its inclusion in a screening library allows direct comparison with 5,7‑dibromo‑8‑hydroxyquinoline and other halogenated analogs, facilitating the identification of substitution‑specific effects on tumor cell viability (HeLa, HT29, C6) and hCA I/II inhibition [2].

Synthesis of HCV Protease Inhibitor Intermediates

Leverage 6,8‑dibromo‑2‑hydroxyquinoline as a key intermediate in the construction of hepatitis C virus (HCV) protease inhibitors. Patented routes explicitly employ 6,8‑dibromoquinolines as precursors for palladium‑catalyzed cross‑coupling reactions to install aryl, heteroaryl, or alkyl groups essential for antiviral activity [1]. The two bromine atoms provide orthogonal reactivity, enabling sequential functionalization that would be unattainable with mono‑brominated or non‑brominated quinolines.

Antimicrobial Lead Identification and Resistance Studies

Incorporate 6,8‑dibromo‑2‑hydroxyquinoline into antimicrobial susceptibility panels to benchmark new quinoline derivatives against Gram‑positive pathogens (MRSA, MRSE, VRE). Its established MIC range of 62.50–250 µg/mL provides a defined reference point for evaluating the impact of further structural modifications on antibacterial potency [1]. Additionally, its moderate activity profile makes it a useful control for mechanistic studies investigating the role of halogen substitution in disrupting bacterial cell membrane integrity or metal‑dependent enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-2-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.